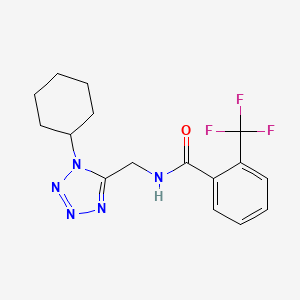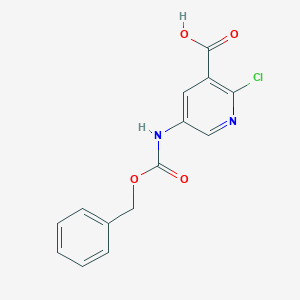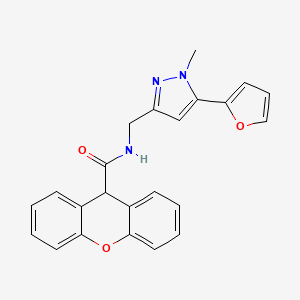
Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals . The structure of this compound includes a tetrahydroisoquinoline core with a methyl group at the 5-position and a carboxylate ester at the 1-position .
Mechanism of Action
Target of Action
Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . It has been reported that 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a similar compound, acts as a reversible short-acting moderate inhibitor of monoamine oxidase A/B (MAO A/B) .
Mode of Action
The compound interacts with its targets, primarily the MAO A/B enzymes, and inhibits their activity . This inhibition can lead to an increase in the levels of monoamines in the brain, which can have various effects on neurological function and behavior .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoaminergic system. By inhibiting MAO A/B, the compound prevents the breakdown of monoamines, including dopamine, norepinephrine, and serotonin . This can lead to increased levels of these neurotransmitters in the brain, which can affect various neurological functions and processes .
Pharmacokinetics
Similar compounds like 1metiq have been shown to be enzymatically formed in the brain , suggesting that they may have good bioavailability and can cross the blood-brain barrier. More research is needed to fully understand the ADME properties of this compound.
Result of Action
The inhibition of MAO A/B and the subsequent increase in monoamine levels can have various effects on the brain. For example, 1MeTIQ has been shown to produce an antidepressant-like effect in rats . It also has neuroprotective properties, preventing the neurotoxic effects of certain endogenous neurotoxins .
Preparation Methods
The synthesis of Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst . The reaction conditions often include the use of hydrochloric acid or other strong acids at elevated temperatures . Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using continuous flow reactors or advanced purification techniques .
Chemical Reactions Analysis
Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound also has neuroprotective properties and is studied for its potential in treating neurodegenerative diseases.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that serves as a precursor for various biologically active molecules.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its role in modulating neurotransmitter function and its potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-4-3-5-10-9(8)6-7-13-11(10)12(14)15-2/h3-5,11,13H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNWOQPSYMXCDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC(C2=CC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2374216.png)
![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2374217.png)
![8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374218.png)


![1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B2374226.png)




![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylbenzamide](/img/structure/B2374236.png)
![7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2374237.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2374239.png)
